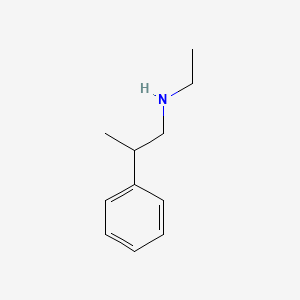
Delta-20-Spironolactone
概要
説明
Delta-20-Spironolactone is a synthetic steroidal compound that functions primarily as an antimineralocorticoid and antiandrogen. It is structurally related to spironolactone, a well-known diuretic and aldosterone antagonist. This compound is used in various medical applications, including the treatment of conditions such as heart failure, hypertension, and certain hormonal disorders.
作用機序
Target of Action
Delta-20-Spironolactone, also known as 20,21-Dehydro Spironolactone, primarily targets the mineralocorticoid receptors . These receptors play a crucial role in the regulation of electrolyte balance and blood pressure .
Mode of Action
This compound acts as an aldosterone antagonist . It binds to mineralocorticoid receptors, blocking the action of aldosterone, a hormone that promotes sodium and water retention while promoting potassium excretion . By blocking aldosterone, this compound promotes the excretion of sodium and water, while retaining potassium .
Biochemical Pathways
The action of this compound affects the renin-angiotensin-aldosterone system . By blocking aldosterone, it inhibits sodium reabsorption and potassium secretion in the distal tubules and collecting duct of the kidneys . This leads to a decrease in blood volume and blood pressure .
生化学分析
Biochemical Properties
Delta-20-Spironolactone, like its parent compound spironolactone, is expected to interact with various enzymes and proteins. The major active forms of spironolactone include 7α-thiomethylspironolactone (7α-TMS) and canrenone . These metabolites are likely to be involved in the biochemical reactions of this compound .
Cellular Effects
This compound may have similar cellular effects to spironolactone. Spironolactone has been shown to inhibit the growth of cancer stem cells by impairing DNA damage response . It also has potential antiviral properties, as suggested by studies on SARS-CoV-2 .
Molecular Mechanism
The molecular mechanism of this compound is likely to be similar to that of spironolactone. Spironolactone works by blocking the mineralocorticoid receptor, which is involved in sodium and water retention . This mechanism could explain the superior blood pressure-lowering effect of spironolactone in resistant hypertension .
Temporal Effects in Laboratory Settings
Long-term treatment with spironolactone has been associated with adverse reactions such as gynaecomastia, hyperkalaemia, and symptomatic hypotension . These effects typically occurred after an average of 25 months of treatment .
Dosage Effects in Animal Models
For example, in dogs, adverse effects were noted with up to 10 times the recommended dose .
Metabolic Pathways
This compound is expected to be involved in similar metabolic pathways as spironolactone. Spironolactone is metabolized in the liver and other tissues through various processes, including deacetylation, S-oxygenation, S-methylation, dethioacetylation, and hydroxylation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be similar to those of spironolactone. Spironolactone is well absorbed orally, highly protein-bound, and extensively metabolized in the liver .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Delta-20-Spironolactone involves multiple steps, starting from steroidal precursors. The key steps include:
Thioesterification: Conversion of the acetylated intermediate to a thioester.
Lactonization: Formation of the lactone ring, which is crucial for the biological activity of the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilized for controlled reaction conditions.
Purification: Techniques such as recrystallization and chromatography are employed to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) are used to ensure the consistency and quality of the compound.
化学反応の分析
Types of Reactions: Delta-20-Spironolactone undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized metabolites.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which retain or modify the biological activity of the parent compound.
科学的研究の応用
Delta-20-Spironolactone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroidal chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Applied in the treatment of conditions like heart failure, hypertension, and hormonal imbalances.
Industry: Utilized in the development of new pharmaceutical formulations and therapeutic agents.
類似化合物との比較
Spironolactone: A closely related compound with similar diuretic and antimineralocorticoid properties.
Eplerenone: Another aldosterone antagonist with a more selective action on mineralocorticoid receptors.
Canrenone: A metabolite of spironolactone with similar pharmacological effects.
Uniqueness: Delta-20-Spironolactone is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for mineralocorticoid and androgen receptors. This results in a distinct pharmacological profile, making it a valuable compound for therapeutic applications.
特性
IUPAC Name |
S-(10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-furan]-7-yl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h7,11-12,17-19,21H,4-6,8-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWOLKZQDUPWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)C=CC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


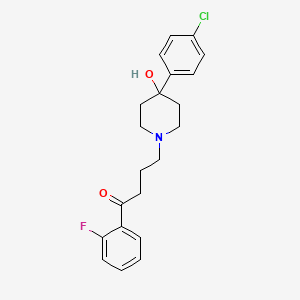

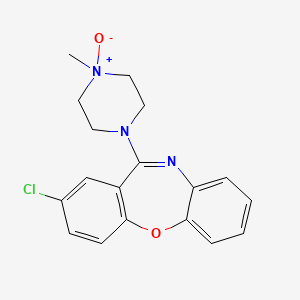
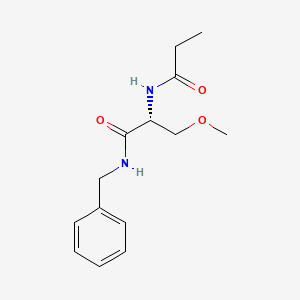
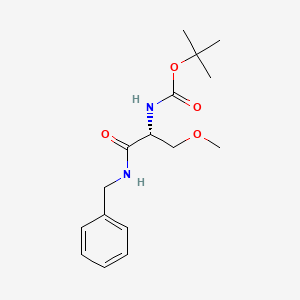
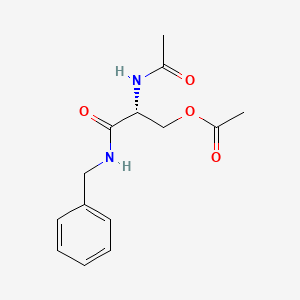
![5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid](/img/structure/B602331.png)
![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)
![Benzo[a]pyrene-3,6-dione](/img/structure/B602333.png)
